molecular formula C21H21NO3 B2498654 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438231-93-7

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2498654
CAS No.: 438231-93-7
M. Wt: 335.403
InChI Key: QYGHYEZHBOFPSM-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of 4-butoxyaniline, which is then subjected to a Friedländer synthesis to form the quinoline coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s quinoline core allows it to intercalate with DNA, potentially leading to anticancer activity. In material science, its electronic properties facilitate its use in OLEDs and DSCs by enhancing electron transport and light absorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid stands out due to its unique combination of a butoxyphenyl group and a carboxylic acid moiety, which enhances its solubility and reactivity. This structural uniqueness allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHYEZHBOFPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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